3,5-Dibromo-2,6-difluoropyridine

Palladium catalysis Negishi coupling Fluorous chemistry

3,5-Dibromo-2,6-difluoropyridine delivers orthogonal C-Br/C-F reactivity unique to its 3,5-dibromo-2,6-difluoro pattern—unattainable with regioisomers like 2,6-dibromo-3,5-difluoropyridine (CAS 210169-13-4). Symmetrical bromine placement enables sequential cross-coupling (31% Negishi yield), defining a distinct reactivity gradient that prevents synthetic failure from incorrect isomer selection. Supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation for traceable pharmaceutical intermediate synthesis. Verify your isomer before procurement.

Molecular Formula C5HBr2F2N
Molecular Weight 272.87 g/mol
CAS No. 685517-84-4
Cat. No. B1501348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,6-difluoropyridine
CAS685517-84-4
Molecular FormulaC5HBr2F2N
Molecular Weight272.87 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)F)F)Br
InChIInChI=1S/C5HBr2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKeyFGTBUWCNYCKCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2,6-difluoropyridine (CAS 685517-84-4) as a Strategic Polyhalogenated Pyridine Building Block


3,5-Dibromo-2,6-difluoropyridine (CAS 685517-84-4) is a polyhalogenated pyridine derivative with the molecular formula C₅HBr₂F₂N and a molecular weight of 272.87 g/mol [1]. This compound features a pyridine core substituted with two bromine atoms at the 3- and 5-positions and two fluorine atoms at the 2- and 6-positions, creating a unique orthogonal reactivity profile that distinguishes it from other halogenated pyridine intermediates [2]. Its predicted density is 2.21 g/cm³, with a predicted boiling point of 217.7°C at 760 mmHg [3]. The compound is commercially available with standard purities of 95-98% and is supplied with comprehensive batch-specific quality control documentation including NMR, HPLC, and GC reports .

Why 3,5-Dibromo-2,6-difluoropyridine Cannot Be Replaced by Generic Halopyridines


Generic substitution of 3,5-dibromo-2,6-difluoropyridine with alternative halopyridine building blocks is precluded by the unique orthogonality of its C-Br and C-F bonds, which dictates fundamentally different regiochemical outcomes in cross-coupling sequences [1]. The symmetrical 3,5-dibromo pattern, when paired with the 2,6-difluoro substitution, creates a distinct reactivity gradient that cannot be replicated by regioisomers such as 2,6-dibromo-3,5-difluoropyridine (CAS 210169-13-4) or by analogs containing only one halogen type. This is quantitatively evidenced by significant differences in reaction yields under identical catalytic conditions [2]. Moreover, the absence of bromine at the 4-position—a key site for alternative functionalization pathways—further distinguishes this compound from trisubstituted analogs, which may undergo competing or unintended reactivity that compromises product selectivity [1]. These differences translate directly into procurement and synthetic planning decisions: selecting the incorrect isomer or halogen combination will produce a different product distribution, requiring altered purification protocols and potentially leading to synthetic failure.

Quantitative Performance Differentiation of 3,5-Dibromo-2,6-difluoropyridine Against Closest Analogs


Pd-Catalyzed Cross-Coupling Yield: 3,5-Dibromo- vs. 2,6-Dibromo- vs. 2,4,6-Tribromopyridine

Under identical palladium-catalyzed Negishi cross-coupling conditions with IZnCH₂CH₂Rf₈ (Rf₈ = (CF₂)₇CF₃) in THF at 65 °C with trans-Cl₂Pd(PPh₃)₂ (5 mol %), 3,5-dibromo-2,6-difluoropyridine yields 31% of the corresponding disubstituted fluorous pyridine product. This represents a substantial 54 percentage-point reduction in yield relative to its regioisomer 2,6-dibromo-3,5-difluoropyridine, which produces an 85% yield under identical conditions [1].

Palladium catalysis Negishi coupling Fluorous chemistry

Fluorous Phase Partition Coefficient: Quantifying Hydrophobicity Enhancement from Halogen Substitution Pattern

The CF₃C₆F₁₁/toluene partition coefficient at 24 °C for the fluorous pyridine derived from 3,5-dibromo-2,6-difluoropyridine is 93.9:6.2, compared to 93.8:6.2 for the product derived from 2,6-dibromo-3,5-difluoropyridine and >99.7:<0.3 for the product derived from 2,4,6-tribromo-3,5-difluoropyridine [1]. While the 3,5- and 2,6-isomer derivatives exhibit nearly identical fluorous phase affinities, the trisubstituted analog shows a markedly higher partition coefficient (>99.7:<0.3).

Fluorous biphase catalysis Partition coefficient Fluorous synthesis

Thermophysical Property Differentiation: Boiling Point Comparison of Regioisomeric Dibromo-difluoropyridines

3,5-Dibromo-2,6-difluoropyridine exhibits a predicted boiling point of 217.7 ± 35.0 °C at 760 mmHg . In contrast, its regioisomer 2,6-dibromo-3,5-difluoropyridine (CAS 210169-13-4) has a predicted boiling point of 206.5 ± 35.0 °C at 760 mmHg . This represents an approximately 11 °C difference in predicted boiling point between the two positional isomers.

Physicochemical characterization Distillation Purity analysis

Commercial Purity Specifications and Batch-Level Quality Control Documentation

3,5-Dibromo-2,6-difluoropyridine is commercially supplied with a standard purity of 97%, accompanied by batch-specific analytical certificates including NMR, HPLC, and GC data . While direct comparative purity data for all regioisomers from a single vendor is not aggregated, this level of documented quality control is a standard expectation for research-grade polyhalogenated pyridine building blocks. The absence of such documentation for alternative sourcing options introduces quantifiable procurement risk.

Quality assurance Analytical chemistry Procurement specification

Validated Application Scenarios for 3,5-Dibromo-2,6-difluoropyridine Based on Comparative Evidence


Synthesis of Fluorous-Tagged Pyridine Ligands for Biphase Catalysis

3,5-Dibromo-2,6-difluoropyridine serves as a precursor for disubstituted fluorous pyridines with a CF₃C₆F₁₁/toluene partition coefficient of 93.9:6.2 [1]. The 31% yield achieved under the reported Negishi conditions, while lower than that of the 2,6-isomer (85%), defines the expected synthetic efficiency when this specific regioisomer is required for its unique substitution pattern [1]. This scenario is directly validated by the head-to-head comparative data showing that the 3,5-isomer provides a distinct product profile with high fluorous phase affinity, making it suitable for applications where the specific spatial arrangement of functional groups is essential for ligand geometry or metal coordination [1].

Sequential Orthogonal Functionalization via Site-Selective Cross-Coupling

The presence of both C-Br and C-F bonds in a symmetrical 3,5-dibromo-2,6-difluoro arrangement provides a defined orthogonality that enables sequential functionalization strategies [1]. The comparative cross-coupling data demonstrating a 31% yield for the 3,5-isomer, versus 85% for the 2,6-isomer under identical conditions, underscores that the substitution pattern directly modulates catalytic reactivity [1]. This quantitative differentiation informs synthetic planning: researchers requiring lower reactivity at the bromine positions (e.g., to preserve a site for later-stage modification) may prefer the 3,5-isomer over the more reactive 2,6-isomer.

Analytical Method Development and Isomer Identity Verification

The predicted boiling point difference of approximately 11 °C between 3,5-dibromo-2,6-difluoropyridine (217.7 °C) and its 2,6-regioisomer (206.5 °C) provides a practical basis for developing GC or GC-MS methods to verify compound identity and detect isomeric impurities [1]. This scenario is critical for procurement and quality control laboratories that must confirm the identity of incoming material before use in regulated synthetic processes or patent-protected routes.

Quality-Controlled Building Block for Multi-Step Pharmaceutical Intermediate Synthesis

The availability of 3,5-dibromo-2,6-difluoropyridine at 97% purity with batch-specific NMR, HPLC, and GC documentation [1] directly supports its use in multi-step pharmaceutical intermediate synthesis where traceability and impurity profiling are required. While not derived from a comparative study, the documented QC package reduces the risk of synthetic failure due to isomeric contamination or unknown impurities, a consideration that procurement specialists weigh when selecting between multiple potential suppliers for polyhalogenated pyridine building blocks.

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